molecular formula C19H12N2O B14448623 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile CAS No. 79781-46-7

1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile

Cat. No.: B14448623
CAS No.: 79781-46-7
M. Wt: 284.3 g/mol
InChI Key: VLKMSCNPIPAWJM-UHFFFAOYSA-N
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Description

1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C19H11NO2. It is a derivative of naphthalene, characterized by the presence of methoxy and phenyl groups along with two cyano groups at the 2 and 3 positions of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the naphthalene core, which undergoes electrophilic aromatic substitution to introduce the methoxy and phenyl groups. The cyano groups are then introduced through a nucleophilic substitution reaction using suitable cyanating agents .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki-Miyaura coupling reaction is often employed to form the carbon-carbon bonds efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile involves its interaction with specific molecular targets. The methoxy and phenyl groups can participate in π-π interactions, while the cyano groups can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 1-Methoxy-2-phenylnaphthalene-3,4-dicarbonitrile
  • 1-Methoxy-3-phenylnaphthalene-2,4-dicarbonitrile
  • 1-Methoxy-4-phenylnaphthalene-2,5-dicarbonitrile

Uniqueness: 1-Methoxy-4-phenylnaphthalene-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

CAS No.

79781-46-7

Molecular Formula

C19H12N2O

Molecular Weight

284.3 g/mol

IUPAC Name

1-methoxy-4-phenylnaphthalene-2,3-dicarbonitrile

InChI

InChI=1S/C19H12N2O/c1-22-19-15-10-6-5-9-14(15)18(13-7-3-2-4-8-13)16(11-20)17(19)12-21/h2-10H,1H3

InChI Key

VLKMSCNPIPAWJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=CC=CC=C21)C3=CC=CC=C3)C#N)C#N

Origin of Product

United States

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